![molecular formula C11H11F3O2 B1455473 1-[4-(Trifluoromethoxy)phenyl]butan-1-one CAS No. 56465-82-8](/img/structure/B1455473.png)
1-[4-(Trifluoromethoxy)phenyl]butan-1-one
Übersicht
Beschreibung
1-[4-(Trifluoromethoxy)phenyl]butan-1-one, also known as 4’-TFMPP, is a synthetic compound belonging to the class of phenylalkylamines. It has a molecular weight of 232.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is C11H11F3O2 . The InChI code for the compound is 1S/C11H11F3O2/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7H,2-3H2,1H3 .Physical And Chemical Properties Analysis
1-[4-(Trifluoromethoxy)phenyl]butan-1-one is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Application 1: Electrochromic Devices
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is used in the synthesis of polymers for electrochromic devices. These devices can change their color when a voltage is applied, which has potential applications in smart windows, auto-dimming mirrors, and energy storage devices .
- Methods of Application: The polymers were synthesized electrochemically. The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .
- Results: The polymers display various colors at different voltages. The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively. The highest η of the electrode is 379.64 cm^2 C^−1 at 1050 nm .
Application 2: Synthesis of Pyrrole Derivatives
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is used in the synthesis of pyrrole derivatives, which are part of many natural compounds as well as synthetic biologically active molecules .
- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .
- Results: The synthesis resulted in the formation of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B .
Application 3: Formation of Trichloroacetimidate
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is used in the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate .
- Methods of Application: The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .
- Results: The reaction resulted in the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate .
Application 4: Synthesis of Fluoroheterocyclic Systems
- Summary of Application: This compound is used in the synthesis of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B . These systems are produced by connecting one heterocyclic and two aromatic or heterocyclic fragments together using appropriate linking methods .
- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .
- Results: The synthesis resulted in the formation of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B .
Application 5: Conversion of Aliphatic Alcohols
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one can be used to convert primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application: The procedure involves treating the primary aliphatic alcohol with 1-[4-(Trifluoromethoxy)phenyl]butan-1-one .
- Results: The reaction results in the formation of trifluoromethyl alkyl ethers .
Application 6: Preparation of Composite Electrolytes
- Summary of Application: This compound is used in the preparation of [EPI + ] [TFSI – ])/PVdF-HFP composite electrolytes .
- Methods of Application: The preparations of these composite electrolytes were represented previously .
- Results: The preparation resulted in the formation of [EPI + ] [TFSI – ])/PVdF-HFP composite electrolytes .
Application 7: Synthesis of Fluoroheterocyclic Systems
- Summary of Application: This compound is used in the synthesis of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B . These systems are produced by connecting one heterocyclic and two aromatic or heterocyclic fragments together using appropriate linking methods .
- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .
- Results: The synthesis resulted in the formation of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B .
Application 8: Conversion of Aliphatic Alcohols
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one can be used to convert primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application: The procedure involves treating the primary aliphatic alcohol with 1-[4-(Trifluoromethoxy)phenyl]butan-1-one .
- Results: The reaction results in the formation of trifluoromethyl alkyl ethers .
Application 9: Preparation of Composite Electrolytes
- Summary of Application: This compound is used in the preparation of [EPI + ] [TFSI – ])/PVdF-HFP composite electrolytes .
- Methods of Application: The preparations of these composite electrolytes were represented previously .
- Results: The preparation resulted in the formation of [EPI + ] [TFSI – ])/PVdF-HFP composite electrolytes .
Safety And Hazards
Zukünftige Richtungen
1-[4-(Trifluoromethoxy)phenyl]butan-1-one has been used as a research chemical since it was first synthesized in 1992. It’s been found that 4-(trifluoromethoxy)phenyl-containing polymers show promise as anodic materials for electrochromic devices . This suggests potential future applications in the field of electrochromics.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVRAOOJBROPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716696 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
CAS RN |
56465-82-8 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



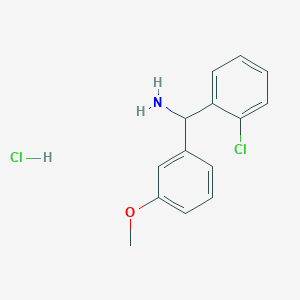
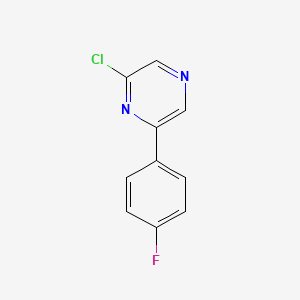
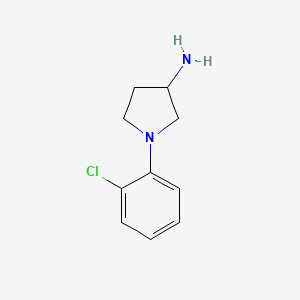

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)
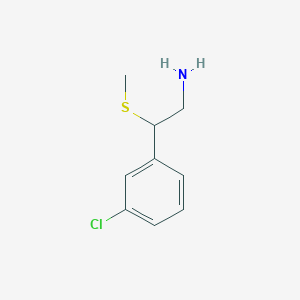
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

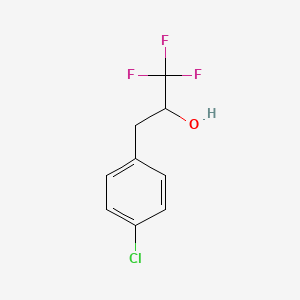
amine hydrochloride](/img/structure/B1455402.png)
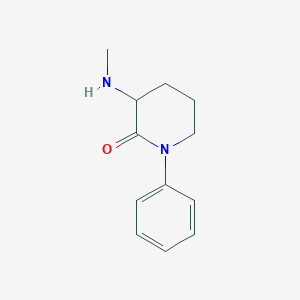


![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)